molecular formula C20H21NO3 B5581041 N-(2-methylpropyl)-5-[(naphthalen-2-yloxy)methyl]furan-2-carboxamide CAS No. 438465-55-5

N-(2-methylpropyl)-5-[(naphthalen-2-yloxy)methyl]furan-2-carboxamide

Cat. No.: B5581041
CAS No.: 438465-55-5
M. Wt: 323.4 g/mol
InChI Key: ZVUBONDBUDOMMX-UHFFFAOYSA-N
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Description

N-(2-methylpropyl)-5-[(naphthalen-2-yloxy)methyl]furan-2-carboxamide is a synthetic organic compound characterized by its unique molecular structure, which includes a furan ring, a naphthalene moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylpropyl)-5-[(naphthalen-2-yloxy)methyl]furan-2-carboxamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Naphthalene Moiety: The naphthalene group is introduced via an etherification reaction, where a naphthol derivative reacts with a suitable alkylating agent.

    Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate with an amine, such as 2-methylpropylamine, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylpropyl)-5-[(naphthalen-2-yloxy)methyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-methylpropyl)-5-[(naphthalen-2-yloxy)methyl]furan-2-carboxamide has several scientific research applications:

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action of N-(2-methylpropyl)-5-[(naphthalen-2-yloxy)methyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(naphthalen-1-yloxy)ethyl)acetamide
  • 1-naphthalen-2-yl-propan-1-one
  • Methyl 2-(naphthalen-1-yloxy)propanoate

Uniqueness

N-(2-methylpropyl)-5-[(naphthalen-2-yloxy)methyl]furan-2-carboxamide is unique due to its combination of a furan ring, a naphthalene moiety, and a carboxamide group This structural arrangement imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

IUPAC Name

N-(2-methylpropyl)-5-(naphthalen-2-yloxymethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-14(2)12-21-20(22)19-10-9-18(24-19)13-23-17-8-7-15-5-3-4-6-16(15)11-17/h3-11,14H,12-13H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVUBONDBUDOMMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC=C(O1)COC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801162364
Record name N-(2-Methylpropyl)-5-[(2-naphthalenyloxy)methyl]-2-furancarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801162364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438465-55-5
Record name N-(2-Methylpropyl)-5-[(2-naphthalenyloxy)methyl]-2-furancarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=438465-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Methylpropyl)-5-[(2-naphthalenyloxy)methyl]-2-furancarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801162364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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